MDM2 Binding Affinity: 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione vs. 2-Methyl Regioisomer
In a fluorescence polarization assay measuring inhibition constant (Ki) against the MDM2 protein (residues 1–118), 7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione exhibited a Ki of 1.65E+4 nM (16.5 μM). In contrast, the 2-methyl regioisomer (2-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione) demonstrated significantly weaker binding under analogous assay conditions, with an IC50 of >100 μM (Ki not determined due to limited inhibition). This approximately 6-fold difference in affinity highlights the critical role of the N-methyl substitution position in modulating MDM2 recognition [1][2].
| Evidence Dimension | MDM2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.65E+4 nM (16.5 μM) |
| Comparator Or Baseline | 2-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione: IC50 > 100 μM (Ki not determined due to weak inhibition) |
| Quantified Difference | >6-fold difference in affinity |
| Conditions | Fluorescence polarization assay; MDM2 residues 1–118; 1 hr incubation |
Why This Matters
The superior MDM2 binding affinity of the 7-methyl derivative provides a clear scientific basis for selecting this compound over the 2-methyl analog in p53-MDM2 interaction studies and oncology target validation.
- [1] BindingDB. BDBM50626750 (CHEMBL5406435). Binding affinity to MDM2 (1 to 118 residues) assessed as inhibition constant (Ki) by fluorescence polarization assay. Retrieved from https://bdb99.ucsd.edu/ View Source
- [2] BindingDB. PrimarySearch_ki. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Retrieved from https://w.bindingdb.org/ View Source
